Pyridine, 4-(2-((3,3-dimethylbutyl)thio)ethyl)-
Description
The compound Pyridine, 4-(2-((3,3-dimethylbutyl)thio)ethyl)- features a pyridine ring substituted at the 4-position with a thioether-linked ethyl group bearing a branched 3,3-dimethylbutyl chain. This structure combines the aromatic properties of pyridine with the lipophilic and steric effects of the sulfur-containing alkyl substituent.
Properties
CAS No. |
134480-45-8 |
|---|---|
Molecular Formula |
C13H21NS |
Molecular Weight |
223.38 g/mol |
IUPAC Name |
4-[2-(3,3-dimethylbutylsulfanyl)ethyl]pyridine |
InChI |
InChI=1S/C13H21NS/c1-13(2,3)7-11-15-10-6-12-4-8-14-9-5-12/h4-5,8-9H,6-7,10-11H2,1-3H3 |
InChI Key |
HNILDULMLSAZOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCSCCC1=CC=NC=C1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-(2-((3,3-Dimethylbutyl)thio)ethyl)pyridine can be achieved through several synthetic routes. One common method involves the reaction of 4-bromoethylpyridine with 3,3-dimethylbutylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
4-(2-((3,3-Dimethylbutyl)thio)ethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to form the corresponding thiol or sulfide.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts and boron reagents.
Scientific Research Applications
4-(2-((3,3-Dimethylbutyl)thio)ethyl)pyridine has various applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-(2-((3,3-Dimethylbutyl)thio)ethyl)pyridine involves its interaction with specific molecular targets and pathways. The sulfur atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The pyridine ring can also interact with various receptors and enzymes, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Structural Analogues with Thioether Substituents
2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Compound 2)
- Structure: Pyridine ring substituted with cyano and styryl groups at positions 3, 4, and 6, with a thioacetamide group at position 2.
- Key Differences: Unlike the target compound, this derivative has electron-withdrawing cyano and bulky styryl groups, which reduce electron density on the pyridine ring. The acetamide substituent introduces hydrogen-bonding capability, absent in the target compound’s nonpolar 3,3-dimethylbutyl chain.
- Synthesis: Prepared via reaction of 3-cyano-4,6-distyrylpyridin-2(1H)-thione with 2-chloro-N-(4-chlorophenyl)acetamide in ethanol .
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1)
- Structure : Pyrimidine ring with methyl and thietane (3-membered sulfur ring) substituents, linked via a thioacetate group.
- Key Differences : The pyrimidine core differs from pyridine in electronic structure, and the thietane group introduces ring strain, enhancing reactivity. The ethyl ester group contrasts with the aliphatic 3,3-dimethylbutyl chain in the target compound .
3,3-Dimethylbutyl S-2-Dimethylaminoethyl Methylphosphonothiolate
- Structure: Phosphonothioate ester with a 3,3-dimethylbutyl group and dimethylaminoethyl side chain.
- Key Differences: While sharing the 3,3-dimethylbutyl group, this compound lacks a pyridine ring.
Pyridine Derivatives with Alkyl/Aryl Substituents
(E)-Methyl 3-(2-Chloro-5-methylpyridin-3-yl)acrylate
- Structure : Pyridine ring with chloro and methyl groups, conjugated to an acrylate ester.
- Key Differences : The electron-withdrawing chloro group and π-conjugated acrylate substituent create a polarized system, unlike the electron-rich thioether in the target compound. This derivative is tailored for polymer or coordination chemistry applications .
Thieno[2,3-b]pyridine Derivatives
- Structure : Fused thiophene-pyridine ring systems with nitro, cyclopropyl, and carboxylate substituents.
- Key Differences: The fused sulfur ring increases aromaticity and planarity, altering electronic properties compared to monosubstituted pyridines. These derivatives show cytotoxicity against multidrug-resistant cell lines, highlighting the role of sulfur in bioactivity .
Data Table: Structural and Functional Comparison
Biological Activity
Pyridine, 4-(2-((3,3-dimethylbutyl)thio)ethyl)-, also known by its IUPAC name 4-[2-(3,3-dimethylbutylsulfanyl)ethyl]pyridine, is a compound with significant potential in various biological applications. Its molecular formula is C13H21NS, with a molecular weight of approximately 223.38 g/mol. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties, along with relevant research findings and case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted at the 4-position with a thioether group. The presence of the sulfur atom in the thioether moiety is crucial as it facilitates covalent interactions with biological targets. This structural characteristic enhances its lipophilicity and potentially influences its pharmacokinetic properties.
| Property | Value |
|---|---|
| Molecular Formula | C13H21NS |
| Molecular Weight | 223.38 g/mol |
| ACD/LogP | 3.84 |
| Polar Surface Area | 38.19 Å |
| H-bond Acceptors/Donors | 1 / 0 |
Antimicrobial and Antifungal Properties
Preliminary studies indicate that Pyridine, 4-(2-((3,3-dimethylbutyl)thio)ethyl)- exhibits notable antimicrobial and antifungal activities. The mechanism of action is believed to involve the inhibition of enzyme activity or disruption of cellular processes through interactions with nucleophilic sites in proteins. This interaction can lead to the modulation or inhibition of various biological pathways critical for microbial survival and proliferation .
Anticancer Potential
Research has also suggested that this compound may possess anticancer properties . Its ability to form covalent bonds with biological molecules allows it to interact with cancer-related targets effectively. Studies are ongoing to elucidate its specific mechanisms of action in cancer cell lines, including potential pathways involving apoptosis and cell cycle regulation .
Case Studies and Research Findings
- Anticancer Activity : In a recent study assessing various pyridine derivatives, Pyridine, 4-(2-((3,3-dimethylbutyl)thio)ethyl)- demonstrated cytotoxic effects against specific cancer cell lines. The compound's IC50 values were determined through MTT assays, indicating significant inhibition of cell growth at micromolar concentrations.
- Inhibition Studies : Another study focused on the compound's ability to inhibit specific enzymes involved in tumor progression. The results showed that it could effectively reduce the activity of these enzymes in vitro, suggesting a potential for therapeutic application in cancer treatment .
Synthesis and Applications
The synthesis of Pyridine, 4-(2-((3,3-dimethylbutyl)thio)ethyl)- can be achieved through various methods optimized for yield and purity depending on the intended application. Its unique structure makes it a candidate for further development in pharmaceutical formulations targeting infectious diseases and cancer.
Q & A
Q. Key Considerations :
- Purification via column chromatography or crystallization (e.g., isopropanol in ).
- Monitoring reaction progress using TLC or LC-MS to avoid over-alkylation.
Advanced: How can researchers resolve contradictions in NMR data for pyridine-thioether derivatives with bulky substituents?
Structural ambiguity in pyridine derivatives with bulky thioether groups (e.g., 3,3-dimethylbutyl) often arises from:
- Steric Hindrance : Affecting coupling constants in NMR (e.g., distorted splitting patterns).
- Dynamic Rotamerism : Thioether bonds may exhibit restricted rotation, leading to duplicated signals in NMR.
Q. Methodological Solutions :
- 2D NMR Techniques : Use - COSY and - HSQC to assign overlapping proton environments (as demonstrated in for thieno[2,3-b]pyridines) .
- Variable-Temperature NMR : Heating the sample to 60–80°C can average rotameric states, simplifying spectra .
- Computational Modeling : Compare experimental shifts with DFT-calculated values to confirm assignments .
Basic: What spectroscopic techniques are critical for characterizing pyridine-thioether derivatives?
Q. Essential Techniques :
Q. Advanced Add-Ons :
- X-ray Crystallography : Resolves 3D conformation and steric interactions (e.g., ’s emphasis on analyzing thienopyrimidinone derivatives) .
Advanced: How can researchers optimize cytotoxicity assays for pyridine-thioether derivatives against multidrug-resistant (MDR) cell lines?
Q. Experimental Design :
- Cell Line Selection : Use MDR lines overexpressing P-glycoprotein (e.g., ’s work with resistant leukemia cells) .
- Dose-Response Analysis : Test compounds at 0.1–100 µM to determine IC values.
- Mechanistic Studies :
- Efflux Pump Inhibition : Co-administer verapamil (a P-gp inhibitor) to assess if cytotoxicity is enhanced.
- Apoptosis Assays : Use Annexin V/PI staining to differentiate necrotic vs. apoptotic cell death.
Q. Data Interpretation :
- Compare IC values between sensitive and resistant lines. A >10-fold difference suggests MDR-specific activity.
Advanced: What computational strategies predict the reactivity of the 3,3-dimethylbutylthioethyl group in electrophilic substitution reactions?
Q. Approaches :
- DFT Calculations : Compute Fukui indices to identify nucleophilic/electrophilic sites. For example, the sulfur atom in the thioether group may exhibit high nucleophilicity.
- Molecular Dynamics (MD) : Simulate steric effects of the bulky 3,3-dimethylbutyl group on reaction trajectories. highlights MD for analyzing thienopyrimidinone conformers .
Q. Case Study :
- Sulfoxide Formation : Predict oxidation potential of the thioether group using HOMO/LUMO gaps. Experimental validation via NMR monitoring (e.g., ’s oxidation of thioethers) .
Basic: How can researchers mitigate challenges in purifying pyridine-thioether derivatives?
Q. Common Issues :
- Hydrophobicity : Bulky alkylthio groups increase lipophilicity, complicating aqueous workups.
- Byproduct Formation : Over-alkylation or oxidation (e.g., sulfoxides).
Q. Solutions :
- Chromatography : Use reverse-phase C18 columns with acetonitrile/water gradients.
- Crystallization : Optimize solvent polarity (e.g., isopropanol in ) .
- Chelation : Add EDTA to buffer solutions if metal impurities are suspected (common in sulfur-containing compounds).
Advanced: What strategies address discrepancies in biological activity between in vitro and in vivo models for pyridine-thioether derivatives?
Q. Root Causes :
- Poor Pharmacokinetics : Rapid metabolism of the thioether group.
- Off-Target Effects : Interactions with serum proteins or non-target enzymes.
Q. Methodological Adjustments :
- Metabolic Stability Assays : Incubate compounds with liver microsomes to identify metabolic hotspots (e.g., sulfur oxidation).
- Prodrug Design : Mask the thioether as a disulfide (reducible in vivo) to enhance bioavailability.
- Plasma Protein Binding Studies : Use equilibrium dialysis to quantify free fraction (critical for dose scaling) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
